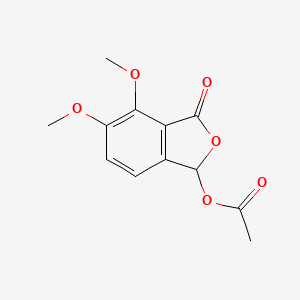![molecular formula C14H17N5O4 B14951156 N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide](/img/structure/B14951156.png)
N-{2,5-dimethoxy-4-[(2E)-2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]phenyl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” is a synthetic organic compound that features a complex structure with multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” typically involves multiple steps, starting with the preparation of the core phenyl and pyrazole structures. The key steps may include:
Formation of the Phenyl Core: The phenyl core can be synthesized through electrophilic aromatic substitution reactions, introducing methoxy groups at the 2 and 5 positions.
Synthesis of the Pyrazole Ring: The pyrazole ring can be formed via cyclization reactions involving hydrazine derivatives and diketones.
Coupling Reactions: The phenyl and pyrazole components are then coupled using hydrazine linkers under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
“N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine or amine derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” exerts its effects is likely related to its ability to interact with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, coordinate with metal ions, and participate in redox reactions, influencing various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE: shares similarities with other hydrazine and pyrazole derivatives, such as:
Uniqueness
The uniqueness of “N-{2,5-DIMETHOXY-4-[2-(3-METHYL-5-OXO-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN)HYDRAZINO]PHENYL}ACETAMIDE” lies in its specific substitution pattern and the presence of both methoxy and hydrazine functional groups. This combination imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Eigenschaften
Molekularformel |
C14H17N5O4 |
|---|---|
Molekulargewicht |
319.32 g/mol |
IUPAC-Name |
N-[2,5-dimethoxy-4-[(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)diazenyl]phenyl]acetamide |
InChI |
InChI=1S/C14H17N5O4/c1-7-13(14(21)19-16-7)18-17-10-6-11(22-3)9(15-8(2)20)5-12(10)23-4/h5-6H,1-4H3,(H,15,20)(H2,16,19,21) |
InChI-Schlüssel |
SRTJWSVNSORISJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NN1)N=NC2=C(C=C(C(=C2)OC)NC(=O)C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)

![Benzyl N-(1-(hydroxymethyl)-2-oxo-2-{2-[(E)-1-phenylmethylidene]hydrazino}ethyl)carbamate](/img/structure/B14951105.png)

![4-[(E)-(2-{4-[(3,4-dimethylphenyl)amino]-6-[(4-nitrophenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-nitrophenol](/img/structure/B14951118.png)
![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methylbenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B14951129.png)
![4-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzenesulfonamide](/img/structure/B14951138.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)

![3-(2-chloro-6-fluorophenyl)-N-[1-(3-methoxyphenyl)ethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B14951165.png)

![N-({N'-[(E)-(2H-1,3-Benzodioxol-5-YL)methylidene]hydrazinecarbonyl}methyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)benzenesulfonamide](/img/structure/B14951172.png)
